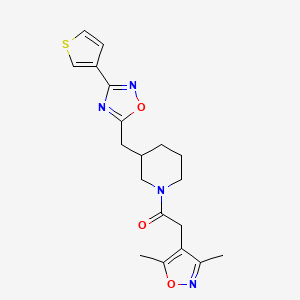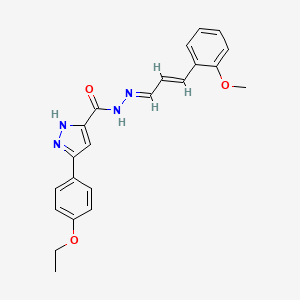![molecular formula C27H26N6O4 B2423624 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539831-96-4](/img/structure/B2423624.png)
2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of TP derivatives often involves heterocyclization of certain precursors . For example, different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Chemical Reactions Analysis
The TP heterocycle has been used in various chemical reactions . For example, it has been used in the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
The physical and chemical properties of TP derivatives can be influenced by the choice of substituents . For example, replacing the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a broader class of compounds with intricate structures and properties. For instance, there has been notable work on the synthesis of related triazolopyrimidines and their derivatives, which are characterized through various techniques such as IR, NMR, and mass spectroscopy. These compounds have been synthesized using protocols such as Biginelli protocol and have been subjected to extensive characterization to confirm their structure and properties (Gilava, Patel, Ram, & Chauhan, 2020).
Biological and Antimicrobial Activity
Research indicates that compounds within this family demonstrate biological activities, including antimicrobial and antioxidant activities. This highlights their potential in medical and pharmaceutical applications. The biological activity is generally evaluated through standard assays, and the results suggest a promising scope in terms of therapeutic benefits (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Reactivity and Transformations
The compound's chemical framework allows for various reactions and transformations, leading to the creation of novel derivatives and structures. For instance, cyclocondensation reactions and rearrangements are common methods to derive new substances from this compound, broadening the range of potential applications and studies. These chemical processes are meticulously studied and documented, providing a wealth of information on the reactivity and potential of these compounds (Desenko et al., 1998), (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The TP heterocycle has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions could include exploring new substituents to enhance its biological activity, investigating its potential as a bio-isostere of other functional groups, and developing new synthetic methods .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-21-9-5-6-10-22(21)37-4)24(17-8-7-11-28-15-17)33-27(29-16)31-25(32-33)18-12-19(35-2)14-20(13-18)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUSLGAGPOWMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2423554.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide](/img/structure/B2423557.png)
![1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole](/img/structure/B2423558.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2423559.png)

![6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide](/img/structure/B2423561.png)


